ent-Epicatechin-(4alpha->8)-ent-epicatechin 3,3'-digallate
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Overview
Description
Procyanidin B-2 3,3’-di-O-gallate is a naturally occurring polyphenolic compound found in grape seed extract. It is known for its potent antioxidant properties and has been studied for its potential therapeutic effects, particularly in cancer research. This compound is a dimer of epicatechin, a type of flavanol, and is characterized by the presence of two galloyl groups attached to the procyanidin B-2 structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
Procyanidin B-2 3,3’-di-O-gallate can be synthesized through the esterification of procyanidin B-2 with gallic acid. The reaction typically involves the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction is carried out under an inert atmosphere at room temperature for several hours .
Industrial Production Methods
Industrial production of procyanidin B-2 3,3’-di-O-gallate often involves the extraction and purification from grape seed extract. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound. This method ensures the preservation of the compound’s bioactivity and is scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Procyanidin B-2 3,3’-di-O-gallate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are reactive intermediates.
Reduction: Reduction reactions can convert the quinones back to the original phenolic structure.
Substitution: The galloyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Chemistry: Used as an antioxidant in various chemical formulations.
Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Investigated for its anti-cancer properties, particularly in prostate cancer.
Industry: Used in the development of dietary supplements and functional foods due to its health benefits.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of the Notch1 signaling pathway, which is crucial for the maintenance and proliferation of cancer stem cells. It induces oxidative stress-mediated cell death by inhibiting MAP kinase phosphatase activity and activating ERK1/2 and AMPK pathways . Additionally, it affects glucose metabolism and reduces lactate export in cancer cells, thereby altering their metabolic profile .
Comparison with Similar Compounds
Similar Compounds
Procyanidin B-2: Lacks the galloyl groups and has different bioactivity.
Epicatechin: A monomeric form with distinct antioxidant properties.
3-O-galloyl-epicatechin: Similar structure but with only one galloyl group.
Uniqueness
Procyanidin B-2 3,3’-di-O-gallate is unique due to its dual galloyl groups, which enhance its antioxidant and anti-cancer properties. This structural feature allows it to interact more effectively with molecular targets and pathways involved in cancer progression .
Properties
IUPAC Name |
[2-(3,4-dihydroxyphenyl)-8-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H34O20/c45-19-11-26(51)34-32(12-19)61-40(16-2-4-22(47)25(50)6-16)42(64-44(60)18-9-30(55)38(58)31(56)10-18)36(34)35-27(52)14-23(48)20-13-33(62-43(59)17-7-28(53)37(57)29(54)8-17)39(63-41(20)35)15-1-3-21(46)24(49)5-15/h1-12,14,33,36,39-40,42,45-58H,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLUHRSHFRODPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H34O20 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
882.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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